

An In-depth Technical Guide on the Solubility of Geraldol

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Compound of Interest				
Compound Name:	Geraldol			
Cat. No.:	B191838	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraldol, with the IUPAC name 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, is a flavonoid and the primary active metabolite of Fisetin. As a member of the flavonoid class, **Geraldol** is noted for its potential therapeutic properties, which are intrinsically linked to its bioavailability and, therefore, its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of **Geraldol**, outlines a standard protocol for its experimental determination, and illustrates a key signaling pathway relevant to its pharmacological activity.

Core Chemical Properties of **Geraldol**:

Molecular Formula: C16H12O6

Molecular Weight: 300.26 g/mol

Chemical Class: Flavonoid

Solubility Profile of Geraldol

Quantitative solubility data for **Geraldol** is not extensively available in public literature. However, based on its chemical structure and qualitative reports, a solubility profile can be



established. **Geraldol** is known to be soluble in several organic solvents but demonstrates poor solubility in aqueous solutions, a common characteristic of flavonoids.

Qualitative Solubility Summary:

Geraldol has been reported to be soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Conversely, it is characterized as poorly soluble in water.

Comparative Quantitative Solubility Data of Structurally Similar Flavonoids:

To provide a practical reference for researchers, the following table summarizes quantitative solubility data for other flavonoids with structural similarities to **Geraldol**. These values can serve as an estimation for designing initial experiments. It is important to note that these figures are for comparative purposes only and the actual solubility of **Geraldol** should be determined experimentally.

Solvent	Quercetin (mmol/L)	Hesperetin (mmol/L)	Naringenin (mmol/L)	Luteolin (mg/mL)
Water	< 0.01 g/L (~ <0.03 mmol/L)	Data not available	0.4 g/L (~1.47 mmol/L)	Very low
Ethanol	Data not available	Data not available	Data not available	0.25 ± 0.05
Methanol	Data not available	Data not available	Data not available	0.28 ± 0.04
Acetone	80	Data not available	Data not available	0.21 ± 0.04
DMSO	Data not available	Data not available	Data not available	0.31 ± 0.08
Ethyl Acetate	Data not available	Data not available	Data not available	0.25 ± 0.04



Note: The data for Quercetin, Hesperetin, and Naringenin is presented in mmol/L as reported in the cited literature. The data for Luteolin is presented in mg/mL.[1][2][3][4]

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of quantifying solubility in various solvents.

Objective: To determine the concentration of **Geraldol** in a saturated solution of a specific solvent at a controlled temperature.

Materials:

- Geraldol (solid powder)
- Selected solvents (e.g., water, ethanol, DMSO, etc.)
- Sealed glass vials or flasks
- Thermostatic shaker bath
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system
- · Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **Geraldol** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.



· Equilibration:

- Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

Phase Separation:

- Once equilibrium is achieved, remove the vials from the shaker.
- Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
- To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
- Sample Collection and Filtration:
 - Carefully draw the supernatant using a pipette.
 - Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

Quantification:

- Prepare a series of standard solutions of **Geraldol** with known concentrations in the same solvent.
- Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
- Analyze the filtered saturated solution (filtrate) using the same HPLC method.
- Determine the concentration of **Geraldol** in the filtrate by comparing its response to the calibration curve.

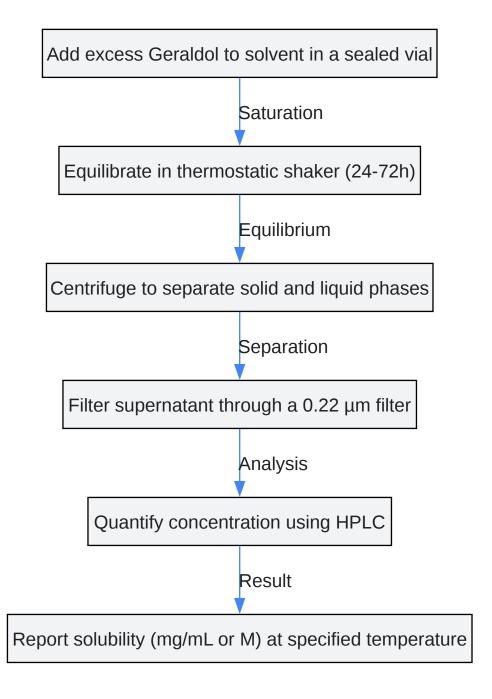


Data Reporting:

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination



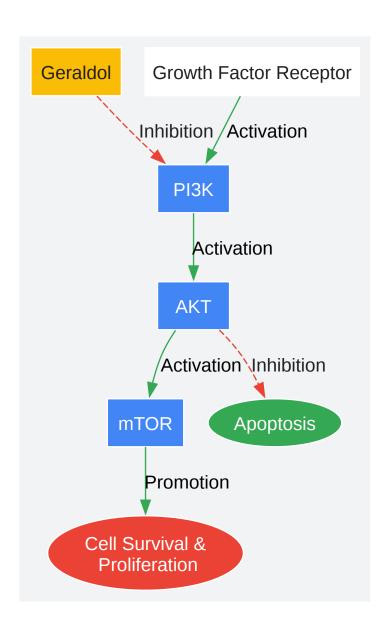
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Shake-flask method workflow.

Representative Signaling Pathway for Flavonoids

As a flavonoid, **Geraldol** is anticipated to modulate various intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. The PI3K/AKT pathway is a critical regulator of cell survival and is a common target of flavonoids.



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Geraldol's potential role in the PI3K/AKT pathway.



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